Cymal-4

Critical Micelle Concentration Detergent Properties Membrane Protein Biochemistry

Researchers purifying labile membrane proteins often face detergent-induced inactivation and lengthy dialysis. Cymal-4 (CAS 181135-57-9), a non-ionic cyclohexyl maltoside, solves these challenges with a high CMC (~7.6 mM) enabling rapid detergent removal and superior functional stabilization. • 83% vs 30% binding activity retention over 48h vs octylglucoside • ~45-fold higher CMC than DDM; aggregation number ~25 • Non-inhibitory to sensitive enzymes; ideal for functional assays • High purity ≥99%; in stock for immediate shipping

Molecular Formula C22H40O11
Molecular Weight 480.5 g/mol
CAS No. 181135-57-9
Cat. No. B065300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCymal-4
CAS181135-57-9
Molecular FormulaC22H40O11
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C22H40O11/c23-10-13-15(25)16(26)18(28)22(31-13)33-20-14(11-24)32-21(19(29)17(20)27)30-9-5-4-8-12-6-2-1-3-7-12/h12-29H,1-11H2/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22-/m1/s1
InChIKeyJRNQXDHDSXBSFV-WXFJLFHKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cymal-4: Cyclohexyl Maltoside Detergent


Cymal-4 (4-cyclohexyl-1-butyl-β-D-maltoside) is a non-ionic maltoside detergent characterized by a hydrophilic maltose head group and a hydrophobic cyclohexyl-butyl tail . It belongs to the CYMAL (cycloalkyl maltoside) family, which was developed as a class of detergents specifically designed to balance solubilization efficiency with the preservation of native membrane protein structure and function . Cymal-4 has a molecular weight of 480.5 g/mol (C22H40O11), an aggregation number of approximately 25 in water, and a critical micelle concentration (CMC) of ~7.6 mM (0.37%) in water [1]. Its primary application is in the extraction, purification, and structural characterization of integral membrane proteins, where it serves as a tool for researchers requiring a detergent that offers a distinct set of physicochemical properties compared to commonly used linear-chain alternatives like n-dodecyl-β-D-maltoside (DDM) or n-octyl-β-D-glucoside (OG) [2].

Designed for integral membrane protein extraction, purification, and structural studies
Cyclohexyl-butyl tail provides distinct micellar properties vs. linear-chain maltosides
Higher CMC facilitates detergent removal by dialysis; smaller micelle size suits cryo-EM and crystallization

Cymal-4 vs. Other Maltoside Detergents


Despite sharing a maltoside head group with widely used detergents like DDM, Cymal-4's unique cyclohexyl-butyl tail structure fundamentally alters its micellar properties and interactions with membrane proteins, precluding simple substitution . Its branched, cyclic hydrophobic moiety results in a critical micelle concentration (CMC) that is ~45-fold higher than that of DDM (~7.6 mM vs ~0.17 mM) [1], and an aggregation number (~25) that is significantly smaller than DDM's (~78-149) [2]. These differences in solution behavior directly impact the size and stability of protein-detergent complexes (PDCs), which are critical determinants of success in downstream applications such as protein crystallization and cryo-EM [3]. Furthermore, as demonstrated in functional reconstitution studies, the specific alkyl chain can dictate the retained activity of a target protein, with Cymal-4 enabling different levels of transport activity compared to its linear-chain analog, decylmaltoside [4]. Therefore, selecting a detergent is not a matter of generic class but requires a precise match between the compound's specific physical chemistry and the experimental requirements.

Cymal-4 Target
DDM / Linear Analogs
~45× higher CMC than DDM; smaller micelles (~25 agg.)
Low CMC (~0.17 mM); larger micelles (78–149 agg.) may hinder removal
May preserve distinct functional activity profiles depending on target protein
Protein activity retention varies with alkyl chain; cannot assume equivalent stabilization
Specialized crystallization tool (fewer hits in broad screens, but may rescue DDM-resistant targets)
High-hit-rate general crystallogenesis detergent; not interchangeable for rescue screens

Cymal-4 Comparative Evidence


CMC and Micellar Weight Comparison

Cymal-4 exhibits a critical micelle concentration (CMC) of ~7.6 mM in water, which is approximately 45-fold higher than that of n-dodecyl-β-D-maltoside (DDM) at ~0.17 mM, and about 3-fold lower than n-octyl-β-D-glucoside (OG) at ~25 mM [1]. Its aggregation number (~25) and resulting micellar weight (~12 kDa) are substantially smaller than those of DDM (aggregation number ~78-149; micellar weight ~70 kDa) [2].

CMC comparison
Cross-study comparable
~7.6 mM (Cymal-4) vs. ~0.17 mM (DDM), ~25 mM (OG)
Supports dialysis-based detergent removal workflows; smaller micelle size may benefit grid preparation
Aggregation number ~25; micellar weight ~12 kDa (vs. ~70 kDa for DDM)
Critical Micelle Concentration Detergent Properties Membrane Protein Biochemistry

Nucleoside Transporter Stability

In a study comparing nonionic detergents for solubilizing nucleoside transporters from Ehrlich cell plasma membranes, Cymal-4 (cyclohexylbutylmaltoside) preserved 83% of [³H]nitrobenzylthioinosine binding activity after 48 hours of storage at 6°C, compared to only 30% retention with octylglucoside [1].

Transporter stability
Head-to-head
83% vs. 30% retention of ligand binding after 48 h (Cymal-4 vs. octylglucoside)
May support functional stability of labile membrane proteins during purification and storage
Ehrlich cell nucleoside transporter; 6°C storage; [³H]NBMPR binding assay
Protein Stability Solubilization Functional Assays Nucleoside Transporters

Transporter Reconstitution Efficiency

In a head-to-head comparison of reconstituted nucleoside transporters, Cymal-4-solubilized transporters reconstituted into proteoliposomes exhibited an initial transport rate (Vi) of 13 pmol/mg/s, which was lower than the 21 pmol/mg/s achieved with decylmaltoside [1]. This indicates that while both detergents are suitable, the choice of alkyl chain directly influences the final functional output of the reconstituted protein.

Reconstitution efficiency
Head-to-head
13 pmol/mg/s (Cymal-4) vs. 21 pmol/mg/s (decylmaltoside) initial uptake
Trade-off: lower transport activity in this model; selection depends on desired functional endpoint
Proteoliposomes, [³H]uridine uptake; alkyl chain directly influences reconstituted activity
Reconstitution Proteoliposomes Transport Activity Functional Assays

Enzyme Activity Inhibition

In an assay of apocarotenoid cleavage oxygenase (ACO) activity, the addition of linear detergents like C8E6 and C8E4 at concentrations below their CMC severely inhibited enzyme function. In contrast, the bulkier, non-linear detergent Cymal-4 had a much less pronounced inhibitory effect on ACO activity, similar to the behavior of the zwitterionic detergent CHAPS [1].

Enzyme inhibition
Class-level
Much less pronounced inhibition of ACO activity vs. linear C8E6/C8E4
Bulky non-linear structure may reduce interference in functional assays where detergent presence is required
ACO enzyme assay; detergents added below CMC; qualitative class-level observation
Enzyme Inhibition Detergent Compatibility Crystallography Apocarotenoid Cleavage Oxygenase

Crystallization Performance

A systematic crystallization screen using 334 different conditions revealed that while the widely used detergent DDM produced crystals in 95 conditions, Cymal-4 yielded crystals in only a single condition [1]. This data starkly illustrates Cymal-4's specialized rather than general-purpose utility in crystallography.

Crystallization
Cross-study comparable
1 vs. 95 successful conditions out of 334 (Cymal-4 vs. DDM)
Specialized rescue tool, not a high-throughput crystallization detergent; may succeed where DDM fails
Broad screen data; utility lies in unique micelle chemistry for difficult targets
Membrane Protein Crystallization Crystallography Detergent Screening

Cymal-4 Applications


Dialysis for Detergent Removal

The comparatively high CMC of Cymal-4 (~7.6 mM) makes it significantly easier to remove by dialysis than detergents with very low CMCs like DDM (~0.17 mM) [1]. For researchers planning to reconstitute purified membrane proteins into defined lipid systems (e.g., proteoliposomes or nanodiscs), this property reduces the time and buffer volume required for detergent exchange or removal, preserving protein activity and streamlining the experimental workflow.

Crystallization Rescue of Membrane Proteins

While a broad crystallization screen showed Cymal-4 is infrequently successful compared to DDM (1 vs. 95 hits in a 334-condition screen), this scarcity is itself a differentiator [2]. This evidence positions Cymal-4 as a specialized tool for 'crystallization rescue'—specifically for target proteins that have failed to yield crystals in screens using more common detergents. Its unique micelle size and structure may provide a novel chemical environment conducive to forming crystal contacts for a specific subset of proteins.

Minimizing Detergent Interference

Cymal-4's structural class (bulky, non-linear) has been shown to be significantly less inhibitory to certain enzymes compared to linear detergents like C8E6 [3]. For biochemical or biophysical characterization where a detergent must be present but its impact on protein function must be minimized, Cymal-4 is a rational choice over more disruptive linear-chain alternatives. This makes it particularly relevant for sensitive functional assays, including activity measurements and ligand-binding studies.

Long-Term Stability of Membrane Proteins

Direct comparative evidence demonstrates that Cymal-4 can confer greater functional stability to a membrane protein (nucleoside transporter) over a 48-hour period compared to octylglucoside (83% vs 30% retention of binding activity) [4]. For purification projects where the target protein is labile or must be stored for several days before downstream analysis (e.g., cryo-EM grid preparation), Cymal-4 offers a quantifiable advantage in maintaining the sample in a functional, non-aggregated state.

Application
Selection Property
Validation Focus
Dialysis for reconstitution
High CMC vs. low-CMC maltosides
Dialysis time, buffer volume, and retained protein activity
Crystallization rescue
Non-conventional micelle size/structure
Success with DDM-resistant membrane proteins; crystal quality
Minimizing detergent interference
Bulky, non-linear structure reduces enzyme inhibition
Functional assay compatibility (activity, ligand binding)
Long-term stability of labile proteins
Sustained functional integrity over time
Activity retention over multi-day storage; aggregation state

Technical Documentation Hub

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37 linked technical documents
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